trans-2-Phenylcyclopropanecarboxylic hydrazide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for cyclopropane derivatives with specific attention to stereochemical configuration. According to authoritative chemical databases, the compound is designated as this compound, where the trans prefix explicitly indicates the spatial relationship between the phenyl substituent and the carbohydrazide group across the cyclopropane ring. The stereochemical descriptor "trans" signifies that these two substituents occupy opposite faces of the three-membered ring system, establishing a specific three-dimensional molecular geometry that distinguishes this isomer from its cis counterpart.
Alternative systematic nomenclature includes the designation "cyclopropanecarboxylic acid, 2-phenyl-, hydrazide, trans" which emphasizes the carboxylic acid derivative nature of the compound. This nomenclature convention places primary emphasis on the cyclopropane ring as the parent structure, with sequential identification of substituents according to International Union of Pure and Applied Chemistry priority rules. The systematic approach ensures unambiguous chemical identification while maintaining consistency with established nomenclature protocols for cyclic organic compounds containing nitrogen-based functional groups.
The compound exhibits absolute stereochemical configuration that can be described using Cahn-Ingold-Prelog notation, though specific absolute configuration descriptors vary among database entries. Chemical structure databases indicate specific stereochemical relationships, with some entries referencing relative configuration descriptors such as "rel-(1R,2R)" to denote the spatial arrangement of substituents. This stereochemical precision becomes particularly important when distinguishing between multiple possible isomeric forms and ensuring accurate chemical identification in research applications.
Alternative Synonyms and Registry Identifiers
The compound possesses multiple registry identifiers and synonyms that facilitate comprehensive database searches and regulatory compliance. The primary Chemical Abstracts Service registry number for this compound is 14561-40-1, which serves as the definitive unique identifier across international chemical databases and regulatory systems. This Chemical Abstracts Service number ensures unambiguous identification regardless of nomenclature variations or alternative naming conventions employed by different chemical suppliers or research institutions.
Properties
IUPAC Name |
(1S,2S)-2-phenylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14561-40-1 | |
| Record name | Tranylcypromine hydrazide, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2 phenyl-, hydrazide trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE HYDRAZIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4HWU99NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Trans-2-Phenylcyclopropanecarboxylic hydrazide is an organic compound with the chemical formula C₁₀H₁₂N₂O. Although research on this specific compound is limited, it is part of a broader category of hydrazide derivatives that have demonstrated various biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available findings on the biological activity of this compound, highlighting its potential applications and mechanisms of action.
Overview of Hydrazide Compounds
Hydrazides are known for their diverse biological activities, often acting as precursors to more complex molecules with therapeutic potential. They are characterized by the presence of a hydrazine functional group (-NH-NH₂) attached to a carbonyl group. This structural feature allows hydrazides to interact with various biological targets, making them valuable in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that hydrazide derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain hydrazide-hydrazone compounds showed low minimum inhibitory concentration (MIC) values against various pathogens, including Pseudomonas aeruginosa and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Hydrazide Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Hydrazide-Hydrazone 30 | Pseudomonas aeruginosa | 0.39 |
| Hydrazide-Hydrazone 31 | Escherichia coli | 1.56 |
| This compound | Mycobacterium tuberculosis | TBD |
The antimicrobial efficacy of this compound has not been extensively documented, but its structural similarities to other active hydrazides suggest potential activity against similar pathogens.
Cytotoxic Activity
Hydrazides have also been explored for their cytotoxic effects against cancer cell lines. In a study evaluating various hydrazide derivatives, several compounds exhibited potent cytotoxicity across multiple cancer types, including ovarian and colorectal cancers .
Table 2: Cytotoxicity of Hydrazide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | HCT116 (Colorectal) | <1 |
| Compound 12 | SKOV-3 (Ovarian) | <1 |
| This compound | TBD |
While specific data on this compound's cytotoxicity is lacking, its potential as a chemotherapeutic agent warrants further investigation.
The mechanisms underlying the biological activities of hydrazides often involve interaction with key enzymes or cellular pathways. For example, some studies suggest that hydrazides can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .
Additionally, docking studies have indicated that certain hydrazides may bind effectively to target enzymes such as pantothenate synthetase, which is crucial for bacterial survival . This suggests that this compound could similarly engage with biological targets through competitive inhibition or other mechanisms.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Trans-2-phenylcyclopropanecarboxylic hydrazide and its derivatives have been investigated for their potential antidepressant effects. Studies indicate that these compounds may act as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of depression by preventing the breakdown of neurotransmitters such as serotonin and norepinephrine. The enantiomers of trans-2-phenylcyclopropylamine demonstrate significantly different pharmacological properties, with one enantiomer exhibiting a 15 to 20 times greater potency as an MAOI compared to its counterpart .
Case Study: Synthesis and Activity
A study published in the Journal of Pharmacological Experimental Therapy highlighted the synthesis of various hydrazides from trans-2-phenylcyclopropanecarboxylic acid. These hydrazides were evaluated for their antidepressant activity in animal models, showing promising results that warrant further investigation into their therapeutic potential .
Organic Synthesis
Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including cyclization and functionalization reactions. The compound can be utilized in the synthesis of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Cyclized derivatives | 70-90 | |
| Functionalization | Substituted phenyl derivatives | 60-85 | |
| Hydrazone Formation | Various hydrazones | 75-95 |
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for polymers. Its unique cyclopropane structure contributes to the mechanical strength and thermal stability of polymeric materials. Research indicates that incorporating this compound into polymer matrices enhances their properties, making them suitable for various industrial applications.
Case Study: Polymer Development
A recent study focused on synthesizing high-performance polymers using this compound as a monomer. The resulting polymers exhibited improved thermal resistance and mechanical performance compared to conventional polymers, demonstrating the compound's utility in advanced material applications .
Comparison with Similar Compounds
Antimicrobial Activity
trans-2-Phenylcyclopropanecarboxylic hydrazide and its derivatives exhibit notable activity against Mycobacterium kansasii. In a comparative study, derivatives such as 3a and 4 demonstrated superior minimal inhibitory concentrations (MIC) compared to the parent compound. However, the first-line antituberculosis drug isoniazid (INH) showed higher efficacy against M. tuberculosis (1 µM), whereas this compound derivatives like 2f and oxadiazole 4 outperformed INH against M. kansasii .
| Compound | MIC against M. kansasii | MIC against M. tuberculosis |
|---|---|---|
| This compound (Parent) | Moderate | Not reported |
| Derivative 3a | Superior | Not reported |
| Derivative 2f | Identical to parent | Not reported |
| Isoniazid (INH) | Lower | 1 µM |
Enzyme Inhibition and Molecular Interactions
The hydrazide moiety facilitates binding to enzyme active sites through hydrogen bonding and π-π interactions. For example:
- HDAC3 Inhibition : Hydrazide derivatives, including this compound analogues, bind to HDAC3 via bidentate chelation with zinc ions and hydrogen bonds with residues H134, H135, and Y298 .
- MAO-B Inhibition : Thiosemicarbazone derivatives with hydrazide groups interact with MAO-B via hydrogen bonds (e.g., with Ile198) and π-π interactions with Tyr324. These interactions are structurally analogous to those observed in this compound-based compounds .
- α-Glucosidase Inhibition : Schiff base hydrazides, such as compound 4h , exhibit IC50 values as low as 1.52 µM, driven by hydrazide-mediated hydrogen bonding with Asp215 and His351. This contrasts with this compound, where steric effects from the cyclopropane ring may alter binding specificity .
Toxicity Profiles
Hydrazide compounds are often associated with hepatotoxicity due to metabolic conversion to reactive diazohydroxide derivatives. For instance, aminoguanidine and hydralazine induce toxicity via acetyl hydrazide intermediates .
Key Differentiators
Structural Rigidity : The cyclopropane ring enhances target selectivity compared to flexible alkylhydrazides .
Reduced Hepatotoxicity: Potential metabolic stability reduces diazohydroxide formation relative to hydralazine or isoniazid .
Dual Functionality : Combines carbonyl reactivity (hydrazide) with lipophilic binding (phenylcyclopropane), enabling multitarget engagement .
Preparation Methods
Structural and Chemical Properties
The compound features a cyclopropane ring fused to a phenyl group and a hydrazide moiety. Its molecular weight is 176.21 g/mol, with a trans-configuration critical for biological activity. X-ray crystallography of related compounds, such as (+)-trans-2-phenylcyclopropanecarboxylic acid, reveals a planar cyclopropane ring with bond angles of 59.5°–60.5°, influencing reactivity.
Synthetic Routes to trans-2-Phenylcyclopropanecarboxylic Hydrazide
Hydrazinolysis of trans-2-Phenylcyclopropanecarboxylic Esters
The most direct method involves reacting trans-2-phenylcyclopropanecarboxylic esters with hydrazine hydrate.
Ester Synthesis via Cyclopropanation
A trans-selective cyclopropanation is achieved using ylide precursors. For example, styrene derivatives react with sulfoxonium ylides generated in situ from dimethylsulfoxonium iodide and a base (e.g., NaH) in polar aprotic solvents (e.g., DMF) at 60°C. This method avoids diazo compounds, eliminating genotoxic byproducts. The resulting trans-ester (e.g., ethyl trans-2-phenylcyclopropanecarboxylate) is isolated in >99% diastereomeric excess.
Hydrazide Formation
The ester (1 equiv) reacts with excess hydrazine hydrate (3–5 equiv) in ethanol under reflux for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide as a crystalline solid. Workup involves filtration and recrystallization from ethanol/water (yield: 85–90%).
Key Advantages :
Acid Chloride Route
trans-2-Phenylcyclopropanecarboxylic acid (prepared via hydrolysis of the ester) is converted to its acid chloride using thionyl chloride (1.2 equiv) in anhydrous dichloromethane. The acid chloride is then treated with hydrazine hydrate in tetrahydrofuran at 0°C, yielding the hydrazide in 75–80% yield.
Challenges :
- Acid chloride formation requires strict anhydrous conditions.
- Thionyl chloride necessitates careful handling due to corrosivity.
Alternative Pathways: Curtius Rearrangement
While the Curtius rearrangement typically generates isocyanates from acyl azides, interrupting the process at the acyl azide stage could theoretically yield hydrazides. However, this route is less practical due to the instability of acyl azides and competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |
|---|---|---|---|---|
| Hydrazinolysis | 85–90 | ≥99.9 | High (non-toxic reagents) | Excellent |
| Acid Chloride Route | 75–80 | ≥99.5 | Moderate (SOCl₂ use) | Good |
Q & A
Basic: What are the recommended synthetic routes for trans-2-Phenylcyclopropanecarboxylic hydrazide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling cyclopropane carboxylic acid derivatives with hydrazine. A common approach is reacting trans-2-Phenylcyclopropanecarboxylic acid chloride with hydrazine hydrate under controlled pH (8–9) to yield the hydrazide. For characterization:
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .
- Structural Confirmation : Employ H/C NMR to verify the cyclopropane ring (characteristic δ 1.2–2.0 ppm protons) and hydrazide NH peaks (δ 4.5–5.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak .
Advanced: How can researchers resolve discrepancies in bioactivity data for this compound across different assays?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, redox environment) or target specificity. To address this:
- Standardize Assay Conditions : Use buffered systems (e.g., PBS at pH 7.4) to minimize variability in enzymatic or cellular assays .
- Control for Off-Target Effects : Include competitive inhibitors (e.g., benzoic acid hydrazide analogs) to isolate mechanism-specific activity .
- Validate via Orthogonal Methods : Pair in vitro enzyme inhibition data (e.g., IC) with cellular uptake studies using fluorescently labeled derivatives (e.g., biotin hydrazide tagging) .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Deproteinize serum/plasma with 0.1 M HCl and extract using solid-phase extraction (SPE) with C18 cartridges .
- Quantification : Use LC-MS/MS with a deuterated internal standard (e.g., d-phenylcyclopropane hydrazide) for high sensitivity (LOD ~10 nM). Monitor transitions m/z 191 → 146 (analyte) and m/z 195 → 150 (internal standard) .
Advanced: How does the cyclopropane ring influence the compound’s reactivity in biochemical applications?
Methodological Answer:
The strained cyclopropane ring enhances electrophilicity, enabling:
- Covalent Binding : Reactivity with thiols (e.g., cysteine residues in proteins) via ring-opening, which can be monitored via NMR or FT-IR .
- Steric Effects : The rigid structure restricts rotational freedom, improving target selectivity. Computational docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites (e.g., monoamine oxidase B) .
- Stability in Biological Media : The ring’s stability under physiological pH (tested via 24-hour incubation in PBS at 37°C) reduces off-target hydrolysis .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipid Solubility Enhancement : Synthesize prodrugs (e.g., acetyl-protected hydrazide) to improve membrane permeability. LogP values are calculated via shake-flask method .
- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation). Use UPLC-QTOF for metabolite profiling .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in primary hepatocyte cultures and genotoxicity via Ames test .
Basic: What are the key considerations for designing dose-response studies with this compound?
Methodological Answer:
- Dose Range : Start with 0.1–100 μM based on IC values from preliminary enzyme assays .
- Vehicle Controls : Use DMSO (≤0.1% v/v) to avoid solvent interference.
- Endpoint Selection : For cytotoxicity, combine MTT assay with live/dead staining (e.g., Calcein-AM/PI) to differentiate cytostatic vs. cytotoxic effects .
Advanced: How can computational modeling guide the rational design of derivatives with improved efficacy?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to identify critical hydrogen bonds (e.g., hydrazide NH with Asp148) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions for CNS-targeted derivatives .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize aqueous waste with 1 M NaOH before disposal. Collect organic waste in halogen-resistant containers .
- Exposure Response : In case of skin contact, rinse with 10% acetic acid (neutralizes hydrazide) followed by soap/water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
